Fmoc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid
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Overview
Description
Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the 3,4-dichlorobenzyl group adds unique chemical properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 3,4-Dichlorobenzyl Group: The protected amino acid is then subjected to a nucleophilic substitution reaction with 3,4-dichlorobenzyl chloride in the presence of a suitable base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, sodium carbonate, and other bases.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The presence of the 3,4-dichlorobenzyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-4-(2,4-dichlorophenyl)butyric acid
- Fmoc-(s)-6,6,6-trifluoro-norleucine
- Fmoc-DL-2-(3,4-dichlorobenzyl)-3-amino-propionic acid
Uniqueness
Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group differentiates it from other similar compounds, providing unique reactivity and binding characteristics.
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2R)-2-[(3,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
GGYUNTWUTWYCGD-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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